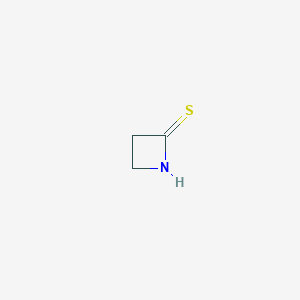
Azetidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidine-2-thione is a heterocyclic compound containing a four-membered ring with three carbon atoms and one nitrogen atom, along with a thione group (C=S)
Preparation Methods
Synthetic Routes and Reaction Conditions: Azetidine-2-thione can be synthesized through several methods, including cyclization reactions and nucleophilic substitution. One common method involves the cyclization of β-amino thiocarboxylic acids under acidic conditions. Another approach is the reaction of azetidine-2-one with Lawesson’s reagent, which converts the carbonyl group to a thione group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using β-amino thiocarboxylic acids. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions: Azetidine-2-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the nitrogen or carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Azetidine-2-thione is a chemical compound with a four-membered ring containing one nitrogen atom and a thione group, giving it distinct chemical reactivity and a variety of applications in scientific research and industry.
Scientific Research Applications
This compound serves as a building block for synthesizing complex heterocyclic compounds, with ongoing research exploring its potential as a therapeutic agent, particularly in developing new antibiotics and anticancer drugs. Studies have demonstrated its potential as an enzyme inhibitor and its role in various biochemical pathways.
Chemistry
This compound is a building block in synthesizing complex heterocyclic compounds. It can form C−S bonds on the azetidine ring, accessing unexplored chemical space . The ring strain in the four-membered ring contributes to its reactivity, making it a valuable intermediate in organic synthesis.
Biology
This compound can interact with molecular targets, and the thione group can form strong interactions with metal ions and enzymes, inhibiting their activity. This property is particularly useful in developing enzyme inhibitors and metal chelators.
Medicine
This compound is being researched for its potential as a therapeutic agent, particularly in developing new antibiotics and anticancer drugs.
Industry
This compound is used in the production of polymers and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of azetidine-2-thione involves its interaction with various molecular targets. The thione group can form strong interactions with metal ions and enzymes, inhibiting their activity. This property is particularly useful in the development of enzyme inhibitors and metal chelators. The ring strain in the four-membered ring also contributes to its reactivity, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Azetidine-2-one: Similar in structure but contains a carbonyl group instead of a thione group.
Aziridine: A three-membered ring with one nitrogen atom, less stable due to higher ring strain.
Pyrrolidine: A five-membered ring with one nitrogen atom, more stable and less reactive.
Uniqueness: Azetidine-2-thione is unique due to its combination of a four-membered ring and a thione group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role as a versatile building block in organic synthesis make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
111915-47-0 |
|---|---|
Molecular Formula |
C3H5NS |
Molecular Weight |
87.15 g/mol |
IUPAC Name |
azetidine-2-thione |
InChI |
InChI=1S/C3H5NS/c5-3-1-2-4-3/h1-2H2,(H,4,5) |
InChI Key |
PVWAHAQOSYBJPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















